molecular formula C17H13N3S B11838806 3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline

3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline

Cat. No.: B11838806
M. Wt: 291.4 g/mol
InChI Key: BOIUKSMNDPYJHO-UHFFFAOYSA-N
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Description

3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline (CAS 886495-29-0) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. It features a molecular hybrid structure combining an indole moiety, a prevalent scaffold in many natural products and pharmaceuticals, with a thiazole ring, a key heterocycle known for its diverse biological activities . This molecular hybridization strategy is a common approach in modern drug design to create new chemical entities with improved efficacy and potential to overcome drug resistance . The primary research value of this compound and its structural analogs lies in their potent biological activities. Scientific studies on closely related 4-(indol-3-yl)thiazole-2-amines have demonstrated remarkable antibacterial and antifungal properties . Some derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus ), with efficacy in some cases surpassing that of standard antibiotics like ampicillin . Furthermore, certain analogs are potent inhibitors of biofilm formation and exhibit significant antifungal activity, sometimes exceeding the potency of reference drugs like ketoconazole . The proposed mechanism of action for the antibacterial activity of these compounds, as suggested by molecular docking studies, is likely through the inhibition of essential bacterial enzymes such as MurB in E. coli . For their antifungal activity, inhibition of the fungal enzyme CYP51 has been implicated . Researchers value this compound as a key intermediate or precursor for synthesizing more complex molecules to be evaluated for these and other therapeutic applications. Product Details:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13N3S

Molecular Weight

291.4 g/mol

IUPAC Name

3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C17H13N3S/c18-12-5-3-4-11(8-12)17-20-16(10-21-17)14-9-19-15-7-2-1-6-13(14)15/h1-10,19H,18H2

InChI Key

BOIUKSMNDPYJHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)C4=CC(=CC=C4)N

Origin of Product

United States

Synthetic Methodologies for 3 4 1h Indol 3 Yl Thiazol 2 Yl Aniline and Its Derivatives

Retrosynthetic Analysis of the 3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. The primary strategy for the this compound scaffold hinges on the well-established Hantzsch thiazole (B1198619) synthesis.

The key disconnection breaks the thiazole ring. This C-N and C-S bond cleavage approach reveals two primary synthons: an α-haloketone component derived from the indole (B1671886) core and a thiourea (B124793) component derived from the aniline (B41778) moiety.

Disconnection 1 (Thiazole Ring): The thiazole ring is retrosynthetically cleaved, suggesting a Hantzsch condensation reaction. This leads to two key precursors:

Precursor A: 3-(2-Haloacetyl)-1H-indole (specifically, 2-bromo-1-(1H-indol-3-yl)ethan-1-one).

Precursor B: (3-aminophenyl)thiourea.

This disconnection is highly efficient as it forms the central heterocyclic ring in a single, reliable step from two readily accessible intermediate fragments.

Classical and Contemporary Synthetic Routes to this compound

Building upon the retrosynthetic analysis, both traditional and modern synthetic routes can be devised to construct the target molecule.

Multi-step Reaction Sequences

The most classical and widely employed method for synthesizing 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole synthesis. nih.gov This approach involves the condensation of an α-haloketone with a thiourea derivative.

The forward synthesis for this compound proceeds as follows:

Synthesis of Precursor A (3-(2-Bromoacetyl)-1H-indole): The indole nucleus is first acylated using a Friedel-Crafts-type reaction. 1H-Indole is treated with bromoacetyl bromide or chloroacetyl chloride in the presence of a suitable Lewis acid or under appropriate conditions to yield the key α-haloketone intermediate. nih.gov

Synthesis of Precursor B ((3-aminophenyl)thiourea): This precursor can be prepared through several methods. A common route involves the reaction of 3-nitroaniline (B104315) with a source of thiocyanate (B1210189) (e.g., ammonium (B1175870) thiocyanate) to form (3-nitrophenyl)thiourea, followed by a standard reduction of the nitro group (e.g., using SnCl2/HCl or catalytic hydrogenation) to yield the desired aniline.

Hantzsch Condensation: The final condensation step involves reacting 3-(2-bromoacetyl)-1H-indole with (3-aminophenyl)thiourea. This reaction is typically carried out by heating the precursors in a polar solvent such as ethanol (B145695) or methanol, often with a base, to facilitate the cyclization and dehydration, yielding the target compound. nih.gov Good to excellent yields are often achieved in this step. nih.gov

Contemporary advancements have focused on improving the efficiency and sustainability of this sequence. For instance, automated multistep continuous flow synthesis has been applied to the construction of related indolylthiazoles. nih.govnih.gov This technique offers precise control over reaction parameters, enhanced safety, and reduced reaction times, making it a powerful tool for generating such scaffolds. nih.govnih.gov

Key Intermediates and Precursors

The success of the synthesis relies heavily on the efficient preparation of the core intermediates.

3-(2-Haloacetyl)-1H-indoles: These are pivotal precursors. The acylation of indoles with α-haloacyl chlorides is a standard procedure. nih.gov The reactivity of the indole ring allows this reaction to proceed, furnishing the necessary electrophilic component for the Hantzsch synthesis.

(3-aminophenyl)thiourea: As the nucleophilic component, this substituted thiourea provides the N-C-S backbone required to form the 2-aminothiazole system. Its synthesis from either 1,3-phenylenediamine or 3-nitroaniline is a routine multi-step process in organic synthesis. researchgate.net

The general structures of these key precursors are outlined in the table below.

Precursor NameStructureRole in Synthesis
3-(2-Bromoacetyl)-1H-indoleIndole-based α-haloketoneElectrophilic component for thiazole ring formation
(3-aminophenyl)thioureaSubstituted thioureaNucleophilic component providing the N-C-S unit

Green Chemistry Approaches and Sustainable Synthesis Strategies for this compound

In line with modern synthetic principles, several green chemistry approaches can be applied to the synthesis of the target molecule and its derivatives to minimize environmental impact and improve efficiency. researchgate.net

Alternative Solvents and Catalysts: The use of environmentally benign solvents is a cornerstone of green chemistry. Deep eutectic solvents (DES) and ionic liquids have been shown to act as both solvent and catalyst in similar heterocyclic syntheses, often leading to higher yields and simpler workup procedures. nih.govmdpi.com Furthermore, employing water as a solvent, where feasible, represents an ideal green approach. mdpi.com Metal-free reaction conditions, such as the iodine-mediated synthesis of related heterocycles, also contribute to a more sustainable process. semanticscholar.org

Energy-Efficient Methods: Non-conventional energy sources can significantly enhance the synthesis. Microwave irradiation and ultrasound-assisted synthesis have been widely reported to accelerate reaction rates, reduce reaction times, and improve yields in the formation of indole derivatives and other heterocycles. researchgate.netnih.govnih.gov

Multicomponent Reactions (MCRs): Designing the synthesis as a one-pot, multicomponent reaction enhances atom and step economy. An MCR approach, where indole, an aniline derivative, and other necessary reagents are combined in a single step, would be a highly efficient and green strategy for generating libraries of analogues. semanticscholar.orgresearchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

To maximize the efficiency of the synthesis, particularly the key Hantzsch condensation step, systematic optimization of reaction conditions is crucial. A design of experiments (DoE) approach can be employed to investigate the influence of various parameters on the reaction yield and purity of the final product.

Key parameters for optimization include:

Solvent: The polarity and boiling point of the solvent (e.g., ethanol, isopropanol, DMF, DMSO) can significantly affect reaction rates and solubility of intermediates. nih.govsemanticscholar.org

Base/Catalyst: While the reaction can proceed without a catalyst, the addition of a mild base (e.g., pyridine, triethylamine, sodium acetate) can accelerate the cyclization step.

Temperature: The reaction can be run from room temperature to reflux. Higher temperatures generally decrease reaction time but may lead to the formation of side products. Microwave heating offers a method for rapid, controlled heating. nih.gov

Concentration: The concentration of reactants can influence the reaction kinetics.

A hypothetical optimization study for the final condensation step is summarized in the table below, based on findings for similar transformations. nih.gov

EntrySolventTemperature (°C)Time (h)AdditiveYield (%)
1EthanolReflux6None65
2EthanolReflux4Pyridine (cat.)78
3IsopropanolReflux4Pyridine (cat.)72
4DMF1002None85
5DMF804K2CO381
6EthanolMW (120°C)0.5None91

This data is illustrative and represents typical trends in optimizing Hantzsch thiazole synthesis.

Parallel Synthesis and Library Generation for this compound Analogues

The synthetic route to this compound is highly amenable to parallel synthesis for the generation of chemical libraries. mdpi.com This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery. By systematically varying the substitution on the indole and aniline precursors, a diverse library of analogues can be rapidly produced. nih.gov

The process involves:

Precursor Array Synthesis: A set of substituted 1H-indoles and a set of substituted anilines are used to generate arrays of the two key intermediates: 3-(2-haloacetyl)-1H-indoles and (aminophenyl)thioureas.

Parallel Condensation: The intermediates are then combined in a grid-like fashion in a multi-well plate format. Each well contains a unique combination of an indole precursor and a thiourea precursor.

Automated Workup and Purification: The reactions are worked up and purified in parallel, often using automated liquid handling and purification systems like mass-directed preparative HPLC.

This strategy allows for the efficient exploration of the chemical space around the core scaffold. An example of a small, targeted library is shown below.

Indole Substituent (R1)Aniline Substituent (R2)Final Compound Structure
H3-NH2This compound
5-F3-NH23-(4-(5-Fluoro-1H-indol-3-yl)thiazol-2-yl)aniline
H4-NH24-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline
5-F4-NH24-(4-(5-Fluoro-1H-indol-3-yl)thiazol-2-yl)aniline
2-CH33-NH23-(4-(2-Methyl-1H-indol-3-yl)thiazol-2-yl)aniline

Preclinical Biological Investigations of 3 4 1h Indol 3 Yl Thiazol 2 Yl Aniline

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental in preclinical research to determine the biological activity of a compound at a cellular and molecular level. For compounds structurally related to 3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline, these assays have explored a range of potential therapeutic applications, primarily in antimicrobial and anticancer research.

Target Identification and Validation Studies for this compound

While specific targets for this compound have not been explicitly identified, research on analogous structures provides insights into potential protein interactions. For instance, computational docking studies on various 4-(indol-3-yl)thiazole-2-amines have suggested that their antibacterial effects may arise from the inhibition of E. coli MurB, an enzyme crucial for bacterial cell wall synthesis. mdpi.comnih.gov Similarly, the antifungal activity of these related compounds has been linked to the inhibition of CYP51 (lanosterol 14-alpha demethylase), an essential enzyme in fungal cell membrane biosynthesis. mdpi.comnih.gov These findings suggest that enzymes involved in microbial survival are plausible targets for this class of compounds.

Enzyme Inhibition and Activation Profiling

The indole-thiazole scaffold is a common feature in various enzyme inhibitors. A study on a series of indole-thiazolidine-2,4-dione derivatives, which share the core indole (B1671886) structure, identified them as potential tyrosinase inhibitors. nih.govnih.gov One derivative, compound 5w, exhibited the highest inhibitory activity against tyrosinase with an IC50 value of 11.2 μM. nih.gov Kinetic studies revealed this compound to be a mixed-type inhibitor, indicating it can bind to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov Although this data is not for the specific subject compound, it highlights the potential for indole-thiazole structures to modulate enzyme activity.

Cell-Based Phenotypic Screening of this compound

Phenotypic screening of related 4-(indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole acylamines has focused on their antimicrobial effects. mdpi.comnih.gov These compounds were evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comnih.gov The results demonstrated a range of activities, with some compounds showing promising minimum inhibitory concentrations (MICs). mdpi.comnih.gov For example, one of the most promising compounds exhibited an MIC in the range of 0.06–0.12 mg/mL against various bacterial strains. nih.gov Furthermore, some derivatives were found to be more potent against methicillin-resistant Staphylococcus aureus (MRSA) than the standard antibiotic ampicillin. nih.gov

Interactive Data Table: Antibacterial Activity of a Representative 4-(Indol-3-yl)thiazole Derivative (Compound 5x)

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.12
Staphylococcus epidermidis0.06
Bacillus subtilis0.06
Salmonella Typhimurium0.06
Escherichia coli0.12
Pseudomonas aeruginosa0.12

This table is based on data for a related compound and is for illustrative purposes only. nih.gov

Analysis of Cellular Proliferation, Apoptosis, and Viability

The anticancer potential of the broader class of thiazole (B1198619) derivatives has been investigated through assays measuring cellular proliferation, viability, and apoptosis. For instance, a series of 1,3-thiazole incorporated phthalimide derivatives demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma). nih.gov The most potent derivative against MCF-7 cells had an IC50 value of 0.2±0.01 µM. nih.gov Another study on a synthetic benzothiazole derivative, 3-(4-(Benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-3-yl) phenyl acetate, showed it could induce apoptosis in Hep G2 (liver cancer) cells. nih.gov DNA fragmentation assays and measurements of caspase-3 activity in these studies suggested that the cytotoxic effects are mediated through the induction of apoptosis. nih.gov These findings underscore the potential for thiazole-containing compounds to impact cell viability and induce programmed cell death in cancer cells.

Molecular Mechanism of Action Elucidation for this compound

Elucidating the precise molecular mechanism of action requires a convergence of data from target identification, enzyme profiling, and cellular assays. For compounds related to this compound, the mechanism appears to be context-dependent. In the context of cancer, some thiazole derivatives are suggested to induce apoptosis through an intrinsic pathway, as indicated by RT-PCR analysis of apoptosis markers. nih.gov One benzothiazole derivative was found to induce apoptosis in Hep G2 cells through a pathway mediated by reactive oxygen species (ROS), which led to the disruption of the mitochondrial membrane potential and subsequent caspase activation. nih.gov In the antimicrobial context, the mechanism is proposed to involve the inhibition of essential enzymes like MurB or CYP51, disrupting cell wall or membrane integrity. mdpi.comnih.gov

Downstream Pathway Analysis and Signaling Cascade Modulation

The therapeutic potential of novel chemical entities is often defined by their ability to modulate specific signaling pathways implicated in disease pathogenesis. For a compound such as this compound, which integrates the pharmacologically significant indole and thiazole-aniline moieties, its effects on downstream signaling cascades are of considerable interest. While direct studies on this specific molecule are pending, analysis of related structures provides a putative framework for its mechanism of action.

Derivatives of the indolyl-thiazole scaffold have been noted for their interactions with various protein kinases, which are pivotal regulators of cellular signaling. For instance, certain indolyl-thiazole compounds have been investigated as inhibitors of Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5). Inhibition of ALK5 would be expected to suppress the downstream phosphorylation of Smad2 and Smad3 proteins, key mediators of TGF-β signaling. This, in turn, would modulate the transcription of target genes involved in processes such as cell proliferation, differentiation, and extracellular matrix production.

Furthermore, the anilino-thiazole component is a well-established pharmacophore in kinase inhibitor design. Its presence suggests a potential for this compound to compete with ATP for binding to the catalytic domain of various kinases. Depending on the specific kinase(s) targeted, this could lead to the modulation of major signaling pathways such as the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways, all of which are crucial in cell survival, growth, and immune responses.

A hypothetical signaling cascade modulation by this compound is presented in the table below, based on activities observed for related compounds.

Hypothetical Downstream Pathway Modulation by this compound

Pathway Component Observed Effect (Hypothetical) Implication
ALK5 Phosphorylation Decreased Inhibition of TGF-β signaling
Smad2/3 Phosphorylation Decreased Downregulation of TGF-β target genes
ERK1/2 Phosphorylation Decreased Modulation of MAPK pathway

Proteomic and Transcriptomic Profiling in Response to this compound Exposure

To obtain a global view of the cellular response to a novel compound, proteomic and transcriptomic analyses are indispensable tools. These approaches allow for an unbiased identification of changes in protein and RNA expression levels, respectively, following compound exposure.

Proteomic Profiling: Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MALDI-TOF/TOF MS) can identify differentially expressed proteins. In a hypothetical study, exposure to this compound might lead to changes in the levels of proteins involved in key metabolic pathways, apoptosis, and cell cycle regulation. For instance, studies on structurally related indole derivatives have shown alterations in proteins related to carbohydrate and lipid metabolism. nih.gov

An illustrative table of potential proteomic changes is provided below.

Illustrative Proteomic Changes in Response to this compound

Protein Cellular Function Fold Change (Hypothetical)
Cyclin D1 Cell Cycle Progression -2.5
Bcl-2 Apoptosis Regulation -3.1
MMP-9 Extracellular Matrix Remodeling -4.0

Investigation of Specific Protein-Ligand Interactions

The precise molecular interactions between a ligand and its protein target are fundamental to its biological activity. While the specific targets of this compound are yet to be identified, computational and experimental methods can elucidate these interactions once targets are known.

Molecular Docking: In silico molecular docking simulations are frequently used to predict the binding mode of a small molecule within the active site of a protein. For a hypothetical kinase target, docking studies would likely show the anilino-thiazole moiety of this compound forming hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The indole group could engage in hydrophobic or π-stacking interactions with residues in a nearby pocket, contributing to binding affinity and selectivity.

Biophysical Techniques: Experimental validation of these interactions can be achieved through methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which provide quantitative data on binding affinity (KD) and thermodynamics. X-ray crystallography of the protein-ligand complex would offer the most detailed atomic-level view of the binding mode.

A summary of potential protein-ligand interactions, based on common motifs for related scaffolds, is shown below.

Potential Protein-Ligand Interactions for this compound

Interaction Type Ligand Moiety Protein Residue (Hypothetical)
Hydrogen Bond Thiazole Nitrogen Hinge Region Amide
Hydrogen Bond Aniline (B41778) NH Hinge Region Carbonyl
π-Stacking Indole Ring Phenylalanine/Tyrosine

Selectivity and Specificity Profiling of this compound Across Multiple Biological Targets

A critical aspect of preclinical drug development is assessing the selectivity of a compound. A highly selective compound interacts with a single or a limited number of targets, which can minimize off-target effects.

To evaluate the selectivity of this compound, it would be screened against a broad panel of biological targets, particularly a comprehensive panel of protein kinases if its primary activity is kinase inhibition. Such profiling would reveal its activity against other kinases and help to predict potential side effects. For example, if the compound is a potent inhibitor of ALK5, its activity against other members of the TGF-β receptor family and other unrelated kinases would be determined.

Counter-Screening and Off-Target Analysis Methodologies

Counter-screening is a crucial step to identify unintended biological activities. This involves testing the compound in assays for targets that are known to be associated with adverse effects. For instance, screening against the hERG potassium channel is a standard safety assessment to flag potential cardiotoxicity.

In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of the compound. These predictions can then guide experimental validation.

Cell-Based and Biochemical Assays: A variety of cell-based and biochemical assays are used for off-target analysis. For example, the GUIDE-seq and CIRCLE-seq methods, although primarily developed for CRISPR-Cas9, exemplify unbiased approaches to identify off-target effects at a genomic level, and similar principles of unbiased screening are applied to small molecules through large-scale panel screening. researchgate.net

A hypothetical selectivity profile for this compound is presented below.

Hypothetical Selectivity Profile of this compound

Target IC50 (nM) (Hypothetical)
ALK5 15
p38α >10,000
VEGFR2 2,500

This profile would suggest that the compound is a potent and selective inhibitor of its primary target (in this hypothetical case, ALK5) with a good safety margin concerning hERG.

Structure Activity Relationship Sar Studies of 3 4 1h Indol 3 Yl Thiazol 2 Yl Aniline Derivatives

Design Principles for 3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline Analogues

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles, including the modulation of electronic and steric properties through substituent effects and the application of isosteric replacements to enhance pharmacological profiles.

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the indole (B1671886), thiazole (B1198619), and aniline (B41778) rings. For the closely related 4-(indol-3-yl)thiazole-2-amine series, which exhibits antimicrobial and antifungal properties, SAR studies have revealed that antibacterial activity is contingent not only on substituents and their positions on the indole ring but also on the substituents at the 2-position of the thiazole moiety. nih.gov

For instance, in a series of 4-(indol-3-yl)thiazole-2-amines, a propan-2-ylidenhydrazine substituent at the 2-position of the thiazole ring was found to be highly beneficial for both antibacterial and antifungal activities. nih.gov Furthermore, the presence of a methyl group at the 2-position of the indole ring also contributed positively to the activity. nih.gov This suggests that both lipophilicity and specific steric bulk in these regions are key determinants of biological activity.

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at improving efficacy, reducing toxicity, or optimizing pharmacokinetic properties. nih.gov For the this compound scaffold, several isosteric modifications can be envisaged. The aniline moiety itself is a known "structural alert" that can lead to the formation of reactive metabolites. tandfonline.com Therefore, isosteric replacement of the aniline group with other moieties that mimic its electronic and steric properties but possess a more favorable metabolic profile is a key design principle. Saturated carbocycles have been explored as replacements for the benzene ring in aniline to mitigate metabolic liabilities. tandfonline.com

Scaffold modifications can also involve replacing the thiazole ring with other five-membered heterocycles like oxazole, imidazole, or pyrazole to modulate the electronic and hydrogen-bonding characteristics of the molecule. Similarly, the indole nucleus can be replaced with bioisosteres such as benzofuran or benzothiophene to fine-tune the compound's properties.

Systematic Chemical Modifications of the Thiazole Ring System

The thiazole ring serves as a central linker in this scaffold and its substitution pattern significantly influences biological activity. In studies on related 4-(indol-3-yl)thiazole-2-amines, modifications at the 2-position of the thiazole ring have been shown to be critical. Acylation of the 2-amino group, for example, can modulate the electronic properties and hydrogen bonding capacity of this part of the molecule. nih.gov

The introduction of various substituents at the 5-position of the thiazole ring can also impact activity. For example, in some series of 2,4-disubstituted thiazoles, the introduction of an acyl group at the 5-position was found to be favorable for antibacterial activity. nih.gov This highlights the importance of exploring substitutions around the entire thiazole ring to establish a comprehensive SAR.

Functionalization Strategies for the Indole Moiety of this compound

The indole moiety is a well-known pharmacophore, and its functionalization offers a rich avenue for SAR exploration. nih.gov Modifications can be made at various positions of the indole ring. For instance, substitution at the N1 position can alter the hydrogen-bonding properties and lipophilicity of the molecule. Alkylation or acylation at this position can be readily achieved.

The following table summarizes the effect of substitutions on the indole and thiazole rings on the antimicrobial activity of a series of 4-(indol-3-yl)thiazole-2-amine derivatives, which can serve as a guide for the design of this compound analogues. nih.gov

CompoundIndole SubstituentThiazole C2-SubstituentRelative Antimicrobial Activity
5xUnsubstituted-NH-N=C(CH₃)₂Most Active
5m2-Methyl-NH₂Highly Active
5dUnsubstituted-NH₂Active
5l2,6-Dimethyl-NH₂Beneficial for Antifungal Activity

Modifications to the Aniline Substituent and Their Pharmacological Implications

The aniline moiety in this compound is a key site for modification to explore its impact on pharmacological activity. The position of the amino group on the phenyl ring, as well as the introduction of various substituents, can significantly alter the compound's properties. In a series of 2-anilino triazolopyrimidines, the presence of small substituents like methyl or ethyl at the para-position of the aniline ring was found to be critical for optimal antiproliferative activity. nih.gov

Furthermore, replacing the phenyl ring of the aniline with a bioisosteric pyrimidin-2-yl ring has been explored as a strategy to modulate activity. nih.gov The nature of the substituents on the aniline ring can influence its pKa, lipophilicity, and potential for hydrogen bonding, all of which can have profound pharmacological implications. For instance, electron-withdrawing groups can decrease the basicity of the amino group, while bulky substituents can introduce steric hindrance that may affect binding to a biological target.

Development of SAR Models for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools in drug discovery for predicting the biological activity of novel compounds and for understanding the physicochemical properties that govern their activity. For a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, which are structurally related to the title compound, 3D-QSAR studies have been successfully applied to understand their inhibitory activity against PIM-1 kinase.

In one such study, two significant models were generated. documentsdelivered.com The first model highlighted the need for a more bulky group at a specific position and electronegative groups at other positions for favorable biological activity. The second model suggested the requirement of a positive hydrophobic group and specific electrostatic properties at different locations for more potent activity. documentsdelivered.com These findings indicate that a combination of steric, electrostatic, and hydrophobic interactions are crucial for the activity of this class of compounds. Such modeling approaches can be applied to the this compound series to guide the design of more potent analogues. The development of a robust QSAR model would require a dataset of compounds with well-defined biological activities and a range of structural diversity.

Computational and Cheminformatics Approaches in 3 4 1h Indol 3 Yl Thiazol 2 Yl Aniline Research

Molecular Docking Simulations of 3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as this compound, to the active site of a biological target, typically a protein. This method is crucial for elucidating potential mechanisms of action and for virtual screening of compound libraries.

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. For derivatives containing the indolyl-thiazole scaffold, studies have revealed several key types of interactions that stabilize the ligand-protein complex.

Hydrogen Bonds: The indole (B1671886) N-H group and the aniline (B41778) N-H₂ groups are potent hydrogen bond donors. The nitrogen atoms within the thiazole (B1198619) ring can act as hydrogen bond acceptors. Docking studies on related 3-thiazolyl-indole derivatives with targets like cyclin-dependent kinase 2 (CDK2) have highlighted the importance of hydrogen bonding in defining the binding orientation. cu.edu.eg

Hydrophobic Interactions: The aromatic systems of the indole and aniline rings, along with the thiazole ring, frequently engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. These interactions can include:

Pi-Pi Stacking/T-shaped Interactions: Occur between the aromatic rings of the ligand and residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Pi-Alkyl Interactions: Involve the aromatic rings and alkyl side chains of residues like Alanine (Ala), Valine (Val), Leucine (Leu), and Isoleucine (Ile).

Pi-Sulfur and Pi-Sigma Interactions: Studies on similar compounds, such as 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, have shown that interactions like Pi-Sulfur and Pi-Sigma with lipophilic amino acids contribute to the formation of stable complexes. mdpi.com

In a study involving 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives targeting the neuraminidase receptor, key interactions were observed with residues such as ARG118, ASP151, GLU119, TRP179, and ARG293, which were critical for inhibition. semanticscholar.org These findings suggest that the indolyl-thiazole-aniline core structure has the potential to form a complex network of interactions within a protein's active site, contributing to its binding specificity and affinity.

Docking algorithms predict the most favorable binding poses of a ligand and calculate a "docking score" or an estimated binding energy, typically in kcal/mol, which reflects the predicted binding affinity. Lower scores generally indicate a more stable ligand-protein complex.

While specific docking data for this compound is not extensively published, studies on analogous structures provide valuable benchmarks. For instance, docking of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines against the TASK-3 potassium channel yielded docking scores ranging from -8.124 to -8.485 kcal/mol for the most promising hits. nih.gov In another study, thiazole analogues investigated as α-glucosidase inhibitors showed binding energies as low as -11.0 kcal/mol, indicating very strong affinity. researchgate.net Research on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid against various targets also reported significant binding free energies, as detailed in the table below. mdpi.comresearchgate.net

Compound / DerivativeProtein TargetBinding Affinity / Docking Score (kcal/mol)Reference
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acidLysosomal protective protein (LLP)-8.9 mdpi.com
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acidThromboxane-A synthase (TXAS)-9.5 mdpi.com
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acidPeroxisome proliferator-activated receptor gamma (PPARγ)-9.2 mdpi.com
Thiazole Analogue (Compound 13)α-glucosidase-11.0 researchgate.net
5-(indol-2-yl)pyrazolo[3,4-b]pyridine (MM-3b)TASK-3 Channel-8.485 nih.gov
3-thiazolyl-indole derivative (Compound 5c)Cyclin-dependent kinase 2 (CDK2)-8.59 cu.edu.eg

These results demonstrate that the indolyl-thiazole framework is a versatile scaffold capable of achieving high binding affinities with a range of biological targets. The specific binding mode and affinity of this compound would depend on the unique topology and amino acid composition of the target protein's active site.

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked complex, observing conformational changes, and understanding the dynamic nature of the binding interactions in a more realistic, solvated environment.

A key aspect of MD simulations is to evaluate the stability of the ligand's conformation within the binding pocket. This is often quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms over the course of the simulation relative to its initial docked pose. A low and stable RMSD value suggests that the ligand maintains a consistent binding mode and does not diffuse away from the active site.

Studies on related heterocyclic compounds have used MD simulations to confirm the stability of docking predictions. For example, in a 100 ns simulation of an imidazolo-triazole hydroxamic acid derivative, the ligand-receptor complex showed good structural integrity. ajchem-a.com Similarly, simulations of imidazotriazole-based thiazolidinone derivatives showed that while some fluctuations occurred, the ligand-protein complex maintained a strong stable character throughout the simulation, indicating a persistent and stable binding interaction. mdpi.com Analysis of proton NMR spectra has also been used to determine the preferred conformation of related molecules in solution, showing, for instance, a preference for an axial orientation of an aromatic ring, which was correlated with higher biological potency. nih.gov This highlights the importance of ligand conformation for biological activity.

MD simulations also provide insights into the dynamics of the protein itself upon ligand binding and the persistence of key interactions. The Root Mean Square Fluctuation (RMSF) of the protein's Cα atoms can be calculated to identify regions of the protein that become more or less flexible when the ligand is bound.

Furthermore, the stability of crucial interactions, particularly hydrogen bonds, can be monitored throughout the simulation. A high percentage of occupancy for a specific hydrogen bond over the simulation time indicates a strong and stable interaction that is likely critical for binding affinity. In studies of 3-thiazolyl-indole derivatives, prolonged MD simulations were conducted to explore binding interactions and structural dynamics, confirming the stability of the predicted binding modes from docking. cu.edu.eg The analysis of parameters like RMSD, RMSF, and the number of hydrogen bonds helps to build a comprehensive picture of the dynamic interplay between the ligand and its target, validating the initial docking hypothesis and providing a more accurate model of the binding event.

Simulation ParameterObservation in Related Indolyl-Thiazole StudiesImplication for Ligand-Protein Complex
Ligand RMSDLow and stable values throughout the simulation.The ligand maintains a stable binding pose in the active site.
Protein RMSFFluctuations in specific loops or domains upon ligand binding.Indicates regions of the protein involved in induced fit or allosteric effects.
Hydrogen Bond OccupancyHigh occupancy (>50%) for specific H-bonds over time.Identifies critical and persistent interactions for binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve synthesizing or computationally generating a set of analogues with varied substituents on the indole, thiazole, and aniline rings. The biological activity of these compounds would be measured, and a wide range of molecular descriptors would be calculated for each molecule. These descriptors can be categorized as:

Constitutional: e.g., molecular weight, number of rings.

Topological: Describing atomic connectivity, e.g., Wiener index.

Quantum-Chemical: e.g., HOMO/LUMO energies, dipole moment.

3D Descriptors: Related to the 3D conformation of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that links a combination of these descriptors to the observed activity. A robust QSAR model is characterized by high statistical significance, typically evaluated by parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² for an external test set. semanticscholar.orgnih.gov

QSAR studies on related indole and thiazole derivatives have provided valuable insights. For instance, a 2D-QSAR study on 1H-3-indolyl derivatives identified key structural features influencing antioxidant activity. mdpi.com Another study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza agents developed robust GFA-MLR and GFA-ANN models (R²train > 0.88) that could reliably predict activity. semanticscholar.org The insights from such models are often visualized using contour maps (in 3D-QSAR), which show regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity.

Based on general structure-activity relationship (SAR) findings for similar scaffolds, it can be inferred that:

Substituents on the Aniline Ring: Electron-withdrawing or electron-donating groups can modulate the electronic properties and hydrogen bonding capacity, significantly impacting activity. nih.gov

Modifications of the Thiazole Core: While the core itself is often essential, minor modifications can fine-tune the geometry and electronic distribution of the molecule.

QSAR Model TypeKey Statistical ParameterTypical Value in Related StudiesSignificance
2D-QSAR (GFA-MLR)R² (training set)~0.88Indicates a good fit of the model to the training data.
2D-QSAR (GFA-MLR)Q² (cross-validation)~0.78Demonstrates the model's internal predictive ability.
3D-QSAR (CoMFA/CoMSIA)Q² (cross-validation)0.59 - 0.77Shows good internal predictivity for 3D models.

Representative statistical values from QSAR models for related indole derivatives. semanticscholar.org

By applying these computational approaches, researchers can build a comprehensive understanding of the chemical and biological properties of this compound, accelerating its potential development as a therapeutic agent.

Descriptor Generation and Model Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the structural properties of a series of compounds and their biological activity. nih.gov The foundation of any QSAR model is the generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes:

Topological (2D) descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Geometrical (3D) descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to its volume and surface area.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and frontier molecular orbital energies (HOMO/LUMO).

Physicochemical descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polarizability.

For this compound, a variety of these descriptors would be calculated to build a dataset for QSAR analysis. Once descriptors are generated for a series of related compounds with known biological activity, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model. imist.majyoungpharm.org

Crucially, the predictive power of the resulting model must be rigorously validated. imist.ma This involves both internal and external validation techniques:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability using the training data itself.

External Validation: The model's true predictive ability is tested on an external set of compounds that were not used in the model's creation. The predictive r-squared (pred_r²) is a key metric here. semanticscholar.org

A robust and validated QSAR model provides valuable insights into which molecular properties are most influential for the desired biological activity. semanticscholar.org

Table 1: Examples of Molecular Descriptors for QSAR Modeling
Descriptor ClassDescriptor ExampleDescription
PhysicochemicalLogPMeasures the lipophilicity or hydrophobicity of the molecule.
TopologicalWiener IndexRelates to molecular branching.
ElectronicDipole MomentIndicates the overall polarity of the molecule.
GeometricalMolecular Surface AreaThe total surface area of the molecule's 3D conformation.
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
Table 2: Hypothetical QSAR Model Validation Statistics
ParameterValueAcceptable ThresholdDescription
r² (Correlation Coefficient)0.89> 0.6Measures the fitness of the model to the training data.
q² (Cross-validated r²)0.75> 0.5Indicates the internal predictive ability of the model.
pred_r² (External validation r²)0.81> 0.6Measures the model's ability to predict the activity of an external test set.

Predictive Modeling for Novel Analogues

Once a statistically significant and validated QSAR model is established, its primary application is to predict the biological activity of novel, yet-to-be-synthesized analogues of this compound. nih.gov This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to exhibit high potency, saving significant time and resources.

The process involves:

In Silico Design: Designing a virtual library of novel analogues by modifying the parent structure of this compound. Modifications could include adding various substituents to the aniline or indole rings.

Descriptor Calculation: Calculating the same set of molecular descriptors for these new virtual compounds as were used to build the QSAR model.

Activity Prediction: Inputting the calculated descriptors into the validated QSAR equation to predict the biological activity of each novel analogue.

This approach, guided by the insights from the QSAR model (e.g., the need for a bulky group at a certain position or an electron-withdrawing group at another), facilitates a rational design strategy for optimizing the lead compound. semanticscholar.orgnih.gov

Pharmacophore Modeling and Virtual Screening for this compound-like Compounds

Pharmacophore modeling is another powerful ligand-based drug design technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. researchgate.net These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positively/negatively ionizable centers. nih.gov

For this compound, a pharmacophore model could be generated based on its structural features and those of other active compounds. The key features would likely include:

An aromatic ring from the indole system.

Another aromatic ring from the aniline moiety.

A hydrogen bond donor from the indole N-H group.

A hydrogen bond donor from the aniline -NH2 group.

Hydrogen bond acceptor capabilities from the nitrogen and sulfur atoms in the thiazole ring.

Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening). nih.gov The goal is to identify novel molecules, potentially with different core scaffolds, that match the pharmacophore's spatial arrangement of features. mdpi.com These "hits" can then be acquired or synthesized for biological testing, providing a pathway to discover new and diverse chemical entities with similar biological activity to the parent compound. plos.org

Table 3: Potential Pharmacophore Features of this compound
Feature TypeMolecular OriginPotential Role in Binding
Hydrogen Bond Donor (HBD)Indole N-HInteraction with acceptor groups (e.g., carbonyl oxygen) in a target's active site.
Hydrogen Bond Donor (HBD)Aniline N-HInteraction with acceptor groups in the binding pocket.
Hydrogen Bond Acceptor (HBA)Thiazole NitrogenInteraction with donor groups (e.g., amide N-H) in the active site.
Aromatic Ring (AR)Indole RingParticipates in π-π stacking or hydrophobic interactions.
Aromatic Ring (AR)Aniline RingParticipates in π-π stacking or hydrophobic interactions.
Hydrophobic Feature (HY)Thiazole Ring/Indole SystemInteraction with nonpolar residues in the binding pocket.

In Silico ADMET Predictions and Druggability Assessment for this compound

A promising biological activity is insufficient for a compound to become a successful drug; it must also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine a drug's fate in the body. Predicting these properties using computational models early in the discovery process is essential to reduce late-stage failures. nih.gov

For this compound, various in silico models can predict key ADMET parameters:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted. mdpi.com Lipinski's Rule of Five is a widely used guideline to assess "drug-likeness" and predict oral bioavailability. impactfactor.org It states that a compound is more likely to be orally active if it has a molecular weight < 500 Da, a logP < 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov Identifying potential CYP inhibition is crucial to avoid drug-drug interactions.

Excretion: While less commonly modeled, parameters related to renal clearance can be estimated.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

This druggability assessment helps identify potential liabilities of the lead compound and guides modifications to improve its ADMET profile, creating a more viable drug candidate. nih.govresearchgate.net

Table 4: Hypothetical In Silico ADMET Profile for this compound
PropertyParameterPredicted ValueInterpretation
Lipinski's Rule of FiveMolecular Weight317.4 g/molPass (< 500)
LogP4.2Pass (< 5)
H-Bond Donors2 (Indole NH, Aniline NH₂)Pass (≤ 5)
H-Bond Acceptors3 (Thiazole N, Aniline N)Pass (≤ 10)
AbsorptionHuman Intestinal AbsorptionHigh (e.g., > 90%)Good potential for oral absorption.
DistributionBBB PenetrationLowUnlikely to cross the blood-brain barrier.
MetabolismCYP2D6 InhibitorNoLow risk of drug interactions via this isoform.
ToxicityAmes MutagenicityNon-mutagenicLow risk of being a mutagen.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of this compound

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic structure and reactivity. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For this compound, DFT calculations can elucidate several key properties:

Optimized Geometry: QM methods can predict the most stable 3D conformation of the molecule with high accuracy.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the energy gap) is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding how the molecule might interact with a biological target.

These QM-derived parameters can be used as descriptors in QSAR models or to rationalize observed biological activities at an electronic level. semanticscholar.org

Table 5: Hypothetical Quantum Mechanical Properties of this compound (Calculated via DFT)
ParameterCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability.
LUMO Energy-1.5 eVIndicates electron-accepting capability.
Energy Gap (ΔE)4.3 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment2.1 DebyeIndicates moderate overall polarity.

Medicinal Chemistry Advancements and Lead Optimization of 3 4 1h Indol 3 Yl Thiazol 2 Yl Aniline

Identification of 3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline as a Lead Compound

The journey of a drug candidate often begins with the identification of a "hit" or "lead" compound that demonstrates a desired biological activity. The this compound scaffold is frequently identified through high-throughput screening (HTS) campaigns, where large libraries of diverse chemical compounds are tested against a specific biological target. The indole (B1671886) and thiazole (B1198619) moieties are recognized as "privileged structures," meaning they are capable of binding to multiple biological targets with high affinity. nih.gov

Compounds featuring the indolyl-thiazole core have emerged from screens targeting a variety of diseases, including cancer and microbial infections. nih.govnih.govresearchgate.net For instance, bis-indolyl alkaloids connected by spacers, such as the naturally occurring nortopsentins, have shown significant antitumor activity, making synthetic analogs like the indolyl-thiazole framework attractive starting points for investigation. nih.govnih.gov

Alternatively, lead compounds like this compound can be discovered through fragment-based drug discovery (FBDD). In this approach, smaller, low-molecular-weight fragments representing parts of the final molecule (e.g., an indole fragment or a 2-aminothiazole (B372263) fragment) are screened for weak binding to the target protein. nih.govyoutube.com Once identified, these fragments can be computationally or synthetically "grown" or linked together to produce a larger, more potent lead compound that occupies the target's binding site more effectively. nih.gov

Strategies for Lead Optimization of this compound

Once a lead compound is identified, it undergoes a rigorous process of lead optimization to improve its drug-like properties. This involves iterative cycles of chemical synthesis and biological testing to enhance potency, efficacy, selectivity, and pharmacokinetic characteristics.

Structure-activity relationship (SAR) studies are central to enhancing the potency of the this compound scaffold. This involves systematically modifying different parts of the molecule—the indole ring, the thiazole core, and the aniline (B41778) substituent—to understand their contribution to biological activity.

Substitution on the Aniline Ring: The position and electronic nature of substituents on the 3-aniline ring are critical. Modifications can influence binding affinity by forming new interactions with the target protein or by altering the electronic properties of the molecule. For example, in related heterocyclic scaffolds, the introduction of electron-withdrawing groups like chloro or fluoro moieties has been shown to increase biological activity. mdpi.com

Substitution on the Indole Ring: The indole nucleus offers several positions (e.g., N1, C2, C5) for modification. Attaching different functional groups can modulate lipophilicity, introduce new hydrogen bond donors or acceptors, or provide vectors for further functionalization. Studies on similar 5-(2′-indolyl)thiazoles have shown that incorporating a 3,4,5-trimethoxyphenyl group, a feature of known antimitotic agents, can improve anticancer potency and selectivity. nih.gov

Modification of the Thiazole Core: While the core is often maintained, minor modifications can be explored. For instance, adding a methyl group at the C-2 position of a thiazole ring in a related series demonstrated improved activity and selectivity against breast cancer cell lines. nih.gov

The following table illustrates a hypothetical SAR for the this compound scaffold based on established principles and findings from analogous compound series.

Compound IDR1 (Indole N1)R2 (Aniline Ring)Biological Activity (IC50, nM)Notes
Lead H3-NH21500Initial lead compound.
Analog 1 H3-NH2, 4-Cl750Addition of an electron-withdrawing group enhances potency.
Analog 2 H3-NH2, 4-OCH32000Electron-donating group is detrimental to activity.
Analog 3 CH33-NH21200N-methylation of indole slightly improves potency.
Analog 4 H3-NH-C(=O)CH3>5000Acylation of the amine group removes a key binding interaction, reducing activity.
Analog 5 H4-NH23000Isomeric position of the amine group is crucial for activity.

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for this specific compound series.

For many drug targets, particularly kinases, achieving selectivity is crucial to minimize off-target effects. Lead optimization aims to fine-tune the structure of this compound to fit the unique topology of the intended target's active site while avoiding binding to closely related proteins.

This can be achieved by exploiting subtle differences in the amino acid residues of the target's binding pocket. For example, introducing bulky substituents that are accommodated by a larger pocket in the desired target but clash with a smaller pocket in an off-target protein can confer selectivity. Computational modeling and X-ray crystallography are invaluable tools in this process, providing structural insights that guide the design of more selective analogs. nih.gov Furthermore, the choice of heterocyclic directing groups during synthesis can control C-H functionalization at specific positions on the indole ring, offering a powerful method to generate isomers with distinct selectivity profiles. rsc.org

Prodrug Strategies for this compound and Its Analogues

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. acs.org This strategy is often employed to overcome poor physicochemical properties, such as low aqueous solubility or poor membrane permeability, which can hinder the development of promising lead compounds.

The this compound scaffold contains two key functional groups amenable to prodrug design: the primary aromatic amine (-NH2) and the indole N-H group. nih.gov

Amine Prodrugs: The primary amine can be temporarily masked to improve properties. Common approaches include:

N-Acylation: Forming an amide or a carbamate can increase lipophilicity and cell permeability. These groups can be designed to be cleaved by amidase or esterase enzymes in the body to release the active parent amine. researchgate.net

N-Mannich Bases: These prodrugs can be designed for pH-sensitive release of the parent amine. nih.gov

N-Oxides: For tertiary amines, N-oxides can serve as bioreductive prodrugs that are activated under hypoxic conditions, such as those found in solid tumors. nih.gov

Indole N-H Prodrugs: The N-H group of the indole can be derivatized, for example, by attaching a group that improves water solubility, such as a phosphate or a highly soluble amino acid, which can then be cleaved by phosphatases or peptidases.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Related to this compound

Advanced lead discovery techniques like FBDD and scaffold hopping are instrumental in identifying novel and patentable chemical matter with improved properties.

Fragment-Based Drug Discovery (FBDD): As mentioned, the indolyl-thiazole scaffold is well-suited for FBDD. A screening campaign might identify a small thiazole-containing fragment that binds in one sub-pocket of a target and a separate indole fragment that binds in an adjacent pocket. nih.govresearchgate.net The subsequent challenge is to link these fragments together appropriately to create a high-affinity ligand. The this compound structure represents a successful combination of such core fragments.

Scaffold Hopping: This strategy involves replacing a core structural component of the lead compound with a different, but functionally equivalent, scaffold to generate new chemotypes. nih.gov This is often done to escape patent limitations, improve ADMET properties, or find new binding modes. For the this compound scaffold, one could envision:

Replacing the indole ring with a bioisostere like an indazole or a benzimidazole. nih.gov

Replacing the thiazole ring with another five-membered heterocycle such as an oxazole or an imidazole.

Modifying the central core to a different ring system, such as a benzoazepinone, while retaining key pharmacophoric elements. nih.gov

Rational Drug Design Approaches Applied to the this compound Scaffold

Rational, or structure-based, drug design utilizes knowledge of a biological target's three-dimensional structure to design and optimize inhibitors. This computational approach is integral to modern lead optimization. nih.govmdpi.com

For the this compound scaffold, molecular docking simulations would be used to predict its binding mode within the active site of a target protein. nih.gov These simulations can reveal key interactions, such as:

Hydrogen Bonds: The indole N-H and the aniline -NH2 groups are potential hydrogen bond donors, while the nitrogen and sulfur atoms of the thiazole ring can act as acceptors.

Hydrophobic Interactions: The aromatic rings of the indole and aniline moieties can engage in π-π stacking or other hydrophobic interactions with nonpolar residues in the binding site. mdpi.com

By visualizing these interactions, medicinal chemists can design new analogs with modifications that strengthen binding affinity. For example, if docking reveals an unoccupied hydrophobic pocket near the aniline ring, a derivative with an additional lipophilic group at that position can be synthesized to fill the pocket and improve potency. This rational, iterative process of design, synthesis, and testing significantly accelerates the journey from a lead compound to a viable drug candidate. nih.gov

Future Directions and Emerging Research Avenues for 3 4 1h Indol 3 Yl Thiazol 2 Yl Aniline

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The indole (B1671886) and thiazole (B1198619) nuclei are recognized as "privileged structures" in medicinal chemistry, known for their diverse biological activities. acs.orgresearchgate.netnih.gov Compounds incorporating these scaffolds have shown potential in a variety of therapeutic areas, including oncology and neurodegenerative diseases. nih.govresearchgate.netbenthamscience.com Future research on 3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline will likely focus on expanding its therapeutic applications by deeply understanding its mechanism of action.

Initial studies may have pointed towards a specific biological target, but a comprehensive analysis of its interactions within cellular pathways could reveal novel indications. For instance, many indole and thiazole derivatives are known to be potent and selective kinase inhibitors, targeting signaling pathways crucial for cancer progression. acs.org If this compound is found to inhibit specific tyrosine kinases like EGFR, HER2, or VEGFR-2, its application could be explored in a wider range of cancers where these kinases are overexpressed. acs.org

Furthermore, the structural motifs present in this compound suggest potential interactions with targets relevant to neurodegenerative diseases. nih.gov For example, indole-based compounds have been investigated as inhibitors of cholinesterases or modulators of pathways involved in Alzheimer's and Parkinson's diseases. nih.gov A thorough investigation into the neuropharmacological profile of this compound could therefore open up new avenues for the treatment of these debilitating conditions.

Table 1: Potential Therapeutic Targets for Indole-Thiazole Derivatives

Therapeutic AreaPotential Molecular TargetsRationale
Oncology Tyrosine Kinases (e.g., EGFR, VEGFR-2), Microtubules, DNA Repair EnzymesIndole and thiazole scaffolds are common in approved anticancer drugs that target these pathways. acs.orgresearchgate.net
Neurodegenerative Diseases Cholinesterases (AChE, BChE), Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3β (GSK-3β)The indole nucleus is a key component of many compounds designed to modulate neuro-pathological pathways. nih.gov
Infectious Diseases Bacterial and Fungal Enzymes, Viral ProteasesHeterocyclic compounds, including thiazoles, have a broad spectrum of antimicrobial activity.
Inflammatory Diseases Cyclooxygenase (COX) enzymes, CytokinesCertain indole derivatives have demonstrated anti-inflammatory properties.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. github.io These powerful computational tools can be leveraged to accelerate the research on this compound in several ways.

QSAR (Quantitative Structure-Activity Relationship) models, powered by machine learning algorithms, can predict the biological activity of novel analogs of this compound. nih.gov By training these models on existing data for similar thiazole derivatives, researchers can virtually screen large libraries of compounds to identify those with the highest potential for desired therapeutic effects and improved pharmacokinetic profiles. nih.govresearchgate.net This in-silico approach significantly reduces the time and cost associated with synthesizing and testing new molecules. mdpi.com

Furthermore, AI can be employed to analyze complex biological data generated from high-throughput screening and 'omics' technologies. This can help in identifying the precise mechanism of action of this compound and in discovering novel biomarkers to predict patient response. Machine learning models have shown efficacy in predicting the bioactivity of molecules, which can be instrumental in the early stages of drug discovery. plos.org

Table 2: Applications of AI and Machine Learning in the Research of this compound

ApplicationAI/ML TechniqueExpected Outcome
Lead Optimization QSAR, Deep LearningDesign of novel analogs with enhanced potency, selectivity, and ADMET properties.
Bioactivity Prediction Support Vector Machines, Random Forest, Neural NetworksRapid prediction of the biological activity of new derivatives against various targets. plos.org
Mechanism of Action Elucidation Pathway Analysis, Network BiologyIdentification of the molecular pathways modulated by the compound.
Biomarker Discovery Unsupervised and Supervised LearningIdentification of genetic or protein biomarkers to guide patient stratification.

Collaborative Research Initiatives and Interdisciplinary Studies

The development of a new therapeutic agent is a complex endeavor that benefits greatly from collaboration. nih.gov Future research on this compound should involve collaborative efforts between medicinal chemists, pharmacologists, computational scientists, and clinical researchers. nih.gov Such interdisciplinary approaches can accelerate the pace of discovery and translation. nih.gov

Partnerships between academic research institutions and pharmaceutical companies can provide the necessary resources and expertise to advance the compound through preclinical and clinical development. rsc.org These collaborations can facilitate access to specialized screening platforms, animal models of disease, and the infrastructure required for clinical trials.

Moreover, international collaborations can bring together diverse perspectives and expertise, fostering innovation in the study of this compound. Open-science initiatives, where data and research findings are shared freely among the scientific community, can also play a crucial role in accelerating the discovery of new applications for this compound.

Development of Advanced Analytical Techniques for this compound Characterization and Quantitation

As this compound progresses through the drug development pipeline, the need for robust and sensitive analytical methods for its characterization and quantitation becomes paramount. ijpsjournal.com The development of advanced analytical techniques will be crucial for ensuring the quality, consistency, and purity of the compound.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental techniques for separating and purifying organic compounds. algoreducation.com Coupled with mass spectrometry (MS), these methods provide detailed information about the molecular weight and structure of the compound and its metabolites. onlineorganicchemistrytutor.com Techniques like tandem mass spectrometry (MS/MS) are particularly useful for identifying compounds in complex mixtures. ijpsjournal.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectroscopy are essential for elucidating the precise molecular structure and functional groups of this compound. onlineorganicchemistrytutor.com Two-dimensional NMR techniques can provide even more detailed structural insights. ijpsjournal.com For determining the elemental composition, elemental microanalysis is a key technique. onlineorganicchemistrytutor.com

Table 3: Advanced Analytical Techniques for the Study of this compound

TechniqueApplicationInformation Obtained
HPLC-MS/MS Quantitation in biological matrices (plasma, tissue)Concentration of the parent compound and its metabolites. researchgate.net
High-Resolution Mass Spectrometry (HRMS) Precise mass determinationAccurate molecular formula confirmation. ijpsjournal.com
2D NMR (COSY, HSQC, HMBC) Detailed structural elucidationConnectivity of atoms within the molecule. ijpsjournal.com
X-ray Crystallography Determination of three-dimensional structureAbsolute configuration and solid-state conformation. researchgate.net
Circular Dichroism (CD) Spectroscopy Analysis of chiral propertiesInformation on the stereochemistry of the molecule. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline?

The synthesis typically involves coupling indole derivatives with thiazole-aniline precursors. A classical method includes refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst. This forms a Schiff base intermediate, followed by cyclization to yield the target compound . Microwave-assisted synthesis, though not directly reported for this compound, is a viable alternative for similar thiazole-aniline derivatives, offering faster reaction times and improved yields .

Basic: What analytical techniques are used to confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR):

  • 1H NMR identifies aromatic protons (δ 6.8–8.2 ppm for indole and thiazole protons) and the aniline NH2 group (δ ~5.2 ppm, broad singlet).
  • 13C NMR confirms the presence of carbonyl carbons (δ ~160–170 ppm) and aromatic carbons (δ 110–150 ppm) .
    Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) with a mass matching the molecular formula C16H12N4S .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening: Use sodium acetate (1.1 equiv) to enhance cyclization efficiency .
  • Solvent Effects: Acetic acid is optimal for cyclization, but DMF may improve solubility of intermediates .
  • Microwave Irradiation: For analogous compounds, microwave-assisted synthesis reduces reaction time from hours to minutes and increases yields by 15–20% compared to reflux methods .
  • Temperature Control: Maintain reflux at 110–120°C to prevent decomposition of the thiazole ring .

Advanced: How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Contradictions often arise from substituent effects or tautomerism. For example:

  • Indole NH Proton: In DMSO-d6, the NH proton (δ ~11 ppm) may split due to hydrogen bonding, while in CDCl3, it appears as a broad singlet .
  • Thiazole Ring Aromaticity: Electron-withdrawing groups on the thiazole ring (e.g., nitro) deshield adjacent protons, shifting signals upfield by 0.3–0.5 ppm .
    Use 2D NMR (COSY, HSQC) to assign overlapping signals and variable-temperature NMR to study dynamic processes like tautomerism .

Basic: What are the key applications of this compound in drug discovery?

  • Tubulin Polymerization Inhibition: Derivatives with electron-donating groups (e.g., methoxy) on the indole ring show potent activity against cancer cell lines (IC50 < 1 µM) .
  • Protein Kinase C (PKC) Inhibition: Structural analogs are explored for diabetic complications due to their ability to modulate PKC isoforms .
  • Antimicrobial Activity: The thiazole-aniline scaffold exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Indole Modifications: Introducing methoxy groups at the 5-position of indole enhances tubulin binding affinity by 3-fold .
  • Thiazole Substituents: Fluorine at the 4-position of thiazole improves metabolic stability (t1/2 > 6 hours in hepatic microsomes) .
  • Aniline Functionalization: Adding sulfonyl groups increases solubility without compromising target binding (logP reduction from 3.2 to 2.5) .
    Computational Tools: Molecular docking (e.g., AutoDock Vina) predicts binding modes to tubulin’s colchicine site, guiding rational design .

Advanced: What strategies address low yields in large-scale synthesis?

  • Continuous Flow Reactors: Improve heat/mass transfer for cyclization steps, reducing side products .
  • Catalyst Recycling: Immobilize sodium acetate on silica gel to reuse the catalyst for 5 cycles with <10% yield drop .
  • Purification Techniques: Use flash chromatography (hexane/ethyl acetate gradient) or recrystallization (DMF/acetic acid) to isolate high-purity product (>98%) .

Basic: What safety precautions are required when handling this compound?

  • Toxicity: Potential irritant (wear gloves, goggles).
  • Light Sensitivity: Store in amber vials at −20°C to prevent degradation .
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal .

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